Oxodihydrothiochrome
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
99352-94-0 |
|---|---|
Molecular Formula |
C12H14N4O2S |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
5-(2-hydroxyethyl)-6,12-dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),5,9,11-tetraen-8-one |
InChI |
InChI=1S/C12H14N4O2S/c1-6-9(3-4-17)19-12-15-10-8(11(18)16(6)12)5-13-7(2)14-10/h5,12,17H,3-4H2,1-2H3,(H,13,14,15) |
InChI Key |
SFFBMQWMODQHNO-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2N1C(=O)C3=CN=C(N=C3N2)C)CCO |
Canonical SMILES |
CC1=C(SC2N1C(=O)C3=CN=C(N=C3N2)C)CCO |
Synonyms |
oxodihydrothiochrome |
Origin of Product |
United States |
Formation and Mechanistic Pathways of Oxodihydrothiochrome
Chemical Oxidation Routes of Thiamine (B1217682) and Thiochrome (B1210408) Precursors
The chemical oxidation of thiamine and its precursor, thiochrome, can lead to the formation of oxodihydrothiochrome through various mechanisms involving reactive species and specific chemical conditions.
Reactive oxygen species (ROS) are key players in the oxidative transformation of thiamine and thiochrome. Singlet oxygen (¹O₂) is particularly implicated in the aerobic oxidation of thiamine to thiochrome, and subsequently, thiochrome to this compound, especially in the presence of photosensitizers like riboflavin (B1680620) belnauka.bysemanticscholar.org. In aerobic conditions, riboflavin in its triplet state can react with ¹O₂, generating singlet oxygen, which then oxidizes thiochrome to this compound belnauka.by. Thiamine itself can also be oxidized by ROS, with studies indicating that catalase significantly inhibits the oxidation rate, suggesting a role for hydrogen peroxide researchgate.net. Furthermore, oxoferryl forms of hemoproteins, such as hemoglobin and myoglobin (B1173299), can catalyze the oxidation of thiamine and its derivatives, leading to the formation of this compound researchgate.netresearchgate.netnih.govcyberleninka.ru. These hemoproteins, in conjunction with hydrogen peroxide and nitrite (B80452), generate reactive oxoferryl species that oxidize thiamine and thiochrome nih.govcyberleninka.ru.
Reactive nitrogen species (RNS), such as nitrogen dioxide (NO₂), also contribute to the oxidative degradation of thiamine and thiochrome, leading to this compound formation. Nitrogen dioxide, generated from the interaction of nitrite with oxoferryl forms of myoglobin and hemoglobin in the presence of hydrogen peroxide, oxidizes thiamine to thiamine disulfide, thiochrome, and this compound nih.govcyberleninka.ru. Notably, this compound is specifically formed during the oxidation of thiochrome by nitrogen dioxide nih.gov. Peroxynitrite (ONOO⁻) is another RNS that can oxidize thiamine in neutral and alkaline pH conditions, resulting in the formation of thiamine disulfide, thiochrome, and this compound nih.govresearchgate.net.
A variety of exogenous and endogenous oxidants can drive the transformation of thiamine and thiochrome into this compound. Endogenous oxidants, such as oxoferryl forms of hemoproteins, play a significant role, particularly during oxidative stress researchgate.netresearchgate.netnih.govcyberleninka.ru. Phenoxyl radicals, which can increase in animal tissues during oxidative stress, also promote the oxidative transformation of thiamine researchgate.net. Exogenous oxidants like potassium hexacyanoferrate(III) can oxidize thiamine to thiochrome, which can then be further oxidized to this compound upon exposure to UV light clemson.edunih.govscielo.br. Metal ions, such as copper(II) and iron(III), can also influence thiamine stability and oxidation clemson.eduscispace.com.
The chemical environment, particularly pH, significantly impacts the formation yields and kinetics of this compound. Thiamine undergoes a two-phase reaction involving the opening of its thiazole (B1198619) ring at pH values greater than 7.0, forming the anion of the thiol form and an unstable tricyclic form researchgate.net. In alkaline environments, these intermediates can be oxidized to thiamine disulfide and thiochrome, respectively researchgate.net. Research on the photolysis of thiochrome indicates that the rates of degradation of both thiochrome and this compound are enhanced with increasing pH nih.gov. Specifically, the second-order rate constants for the OH⁻ ion-catalyzed reaction show a dependency on pH, with values ranging from 0.002 to 58.3 M⁻¹ s⁻¹ in the pH range of 7.0-12.0 nih.gov. Studies on thiamine oxidation in aqueous solutions with copper(II) ions and ascorbic acid show that in neutral and acidic media, thiamine is oxidized to thiochrome and this compound researchgate.net.
Photooxidative Generation of this compound
Light exposure, particularly in the presence of photosensitizers, can lead to the photooxidative generation of this compound from thiamine and thiochrome.
Irradiation of aqueous solutions of thiamine and riboflavin with ultraviolet (UVA, 315–400 nm) and visible light (λ > 400 nm) results in the oxidation of thiamine to thiochrome and subsequently to this compound belnauka.bysemanticscholar.orgresearchgate.net. In aerobic conditions, thiamine oxidation to thiochrome is primarily mediated by singlet oxygen when riboflavin is absent belnauka.bysemanticscholar.org. However, in the presence of riboflavin, thiochrome is oxidized to this compound via reactions with singlet oxygen and riboflavin in its triplet states under aerobic conditions belnauka.bysemanticscholar.org. Under anaerobic conditions, thiochrome oxidation to this compound can still occur due to interaction with the riboflavin triplet state belnauka.bysemanticscholar.org. Thiochrome itself undergoes photooxidation to this compound upon UV irradiation, which can then be further oxidized to a non-fluorescent compound clemson.edunih.govsigmaaldrich.com. The kinetics of these consecutive first-order reactions have been studied, with rate constants for the conversion of thiochrome to this compound (k₁) and this compound to a non-fluorescent product (k₂) determined across a pH range of 7.0-12.0 nih.gov.
Antioxidant and Radical Scavenging Properties in Chemical Biology
Reactivity with Oxoferryl Hemoproteins and Various Free Radicals (e.g., Hydroxyl, Peroxyl, Phenoxyl Radicals)
Oxodihydrothiochrome has demonstrated antioxidant capabilities by reacting with several types of free radicals and reactive species. Studies have shown that ODTChr, like thiochrome (B1210408), can act as an antioxidant against oxoferryl forms of hemoproteins researchgate.netresearchgate.netnih.govbelnauka.bygrsmu.by. These oxoferryl species are implicated in oxidative stress pathways. Furthermore, ODTChr has been identified as a metabolite that exhibits antioxidant properties towards various free radicals, including hydroxyl (•OH), peroxyl (ROO•), and phenoxyl radicals researchgate.netresearchgate.net. The precise mechanisms and efficiencies of these interactions are areas of ongoing research, but the compound's ability to neutralize these damaging species is a key aspect of its biological function. For example, research suggests that thiochrome, and by extension its related metabolite ODTChr, may act as scavengers of peroxyl radicals within the lipid phase of cell membranes researchgate.net.
Interactions with Peroxynitrite and Nitrogen Dioxide
This compound also interacts with reactive nitrogen species (RNS), specifically peroxynitrite (ONOO⁻) and nitrogen dioxide (NO₂•) researchgate.netnih.govcnjournals.com. Peroxynitrite is a potent oxidant formed from the reaction of nitric oxide and superoxide, and it can cause significant cellular damage. Studies indicate that ODTChr, along with thiochrome, is unstable in the presence of peroxynitrite and degrades into non-fluorescent products, suggesting a direct interaction where ODTChr acts as a scavenger researchgate.net. Similarly, nitrogen dioxide, a reactive radical species, has been shown to oxidize thiamine (B1217682) to thiochrome and subsequently to this compound nih.govgrsmu.bycnjournals.com. This suggests a complex interplay where ODTChr itself can be formed through reactions involving NO₂•, but it also possesses the capacity to react with and potentially neutralize such species.
Molecular Mechanisms of Antioxidant Action (e.g., Electron Transfer, Radical Adduct Formation)
The antioxidant action of ODTChr is understood to involve several molecular mechanisms common to many antioxidants. These include electron transfer (ET) and hydrogen atom transfer (HAT) pathways, which are fundamental to neutralizing free radicals researchgate.netresearchgate.netsci-hub.semdpi.comnih.govresearchgate.net. In the electron transfer mechanism, an antioxidant donates an electron to a free radical, thereby stabilizing it. This process is often followed by proton transfer. The radical adduct formation (RAF) mechanism is another pathway where the antioxidant directly binds to the radical species researchgate.netresearchgate.netnih.gov. While specific detailed studies on ODTChr's precise mechanistic parameters (like bond dissociation enthalpy or ionization potential) are less prevalent than for more common antioxidants, its classification as a metabolite with antioxidant properties implies participation in these general radical scavenging pathways. The stabilization of radicals often involves the delocalization of unpaired electrons, a characteristic influenced by the molecular structure of the antioxidant nih.gov.
Structural and Spectroscopic Characterization for Research Purposes
Elucidation of Molecular Structure through Advanced Spectroscopic Techniques (e.g., UV, IR, PMR, MS)
A suite of spectroscopic methods is employed to confirm the molecular structure and identify functional groups within a compound. These techniques probe different aspects of the molecule, from its electronic transitions to its vibrational modes and mass-to-charge ratio.
UV-Visible (UV-Vis) Spectroscopy : This technique analyzes the absorption of ultraviolet and visible light, which is related to electronic transitions within the molecule, particularly those involving π-electrons and heteroatoms. UV-Vis spectra typically provide information about conjugated systems and chromophores. For Oxodihydrothiochrome, characteristic absorption maxima (λ_max) would indicate the presence of specific electronic configurations.
| Parameter | Expected Value Range / Type | Notes |
| Absorption Maxima (λ_max) | nm | Indicates electronic transitions, often related to conjugation/chromophores. |
| Molar Absorptivity (ε) | M⁻¹cm⁻¹ | Reflects the efficiency of light absorption at λ_max. |
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation, which causes molecules to vibrate. Specific absorption bands, reported in wavenumbers (cm⁻¹), correspond to the stretching and bending vibrations of different chemical bonds and functional groups. For this compound, IR analysis would aim to identify characteristic functional groups such as carbonyls (C=O), hydroxyls (O-H), amines (N-H), and C-N or C-S bonds.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3200-3600 | O-H or N-H stretching |
| ~1650-1750 | C=O stretching |
| ~1400-1600 | C=C or C-N stretching |
| ~600-1500 | C-O, C-N, C-S, C-H bending |
Proton Nuclear Magnetic Resonance (PMR or ¹H NMR) Spectroscopy : ¹H NMR provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ, in ppm) indicates the electronic environment of each proton, while multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J, in Hz) reveal the number of neighboring protons and their connectivity. This technique is crucial for determining the exact arrangement of atoms and functional groups.
| Chemical Shift (δ, ppm) | Multiplicity | Proton Environment / Assignment |
| ~0.5 - 5.0 | Varies | Aliphatic, allylic, benzylic protons |
| ~2.0 - 4.5 | Varies | Protons adjacent to heteroatoms (O, N, Halogens) |
| ~4.5 - 7.5 | Varies | Vinylic or aromatic protons |
| ~9.0 - 10.0 | Singlet | Aldehyde proton (-CHO) |
Mass Spectrometry (MS) : MS determines the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and information about its fragmentation patterns. The molecular ion peak (M⁺) corresponds to the intact molecule minus an electron, indicating its molecular mass. Fragmentation patterns can reveal the presence of specific substructures and functional groups.
| m/z Value | Ion Type / Fragment Information |
| M⁺ | Molecular Ion (Molecular Weight) |
| Fragment Ions | Characteristic fragments indicating structural features |
pH-Dependent Conformational and Acid-Base Properties Studies (e.g., PMR Spectroscopy)
The study of how a molecule's properties change with pH is vital for understanding its behavior in biological and chemical systems. This compound has been investigated using PMR spectroscopy in the pH interval of 0–12 to elucidate its acid-base properties aatbio.com. Changes in chemical shifts observed via PMR spectroscopy at different pH values can indicate protonation or deprotonation events, which in turn can lead to conformational alterations.
| pH Value | Observed Chemical Shift Change (ppm) | Potential Conformational State / Acid-Base Behavior |
| Low pH | Specific shifts observed | Protonated species, potential structural changes |
| Neutral pH | Baseline shifts | Neutral form |
| High pH | Specific shifts observed | Deprotonated species, potential structural changes |
These pH-dependent shifts can help determine pKa values and understand how the molecule's structure adapts to varying proton concentrations.
Fluorescent Properties and Their Utility in Research Methodologies
This compound is known to possess fluorescent properties uomustansiriyah.edu.iq. Fluorescence spectroscopy involves measuring the emission of light by a substance that has absorbed light at a specific excitation wavelength. Key parameters include excitation and emission maxima, fluorescence quantum yield (Φ_F), and fluorescence lifetime (τ).
Excitation and Emission Spectra : These spectra reveal the wavelengths at which the molecule absorbs light most efficiently (excitation) and emits light most intensely (emission).
| Parameter | Expected Value Range / Type | Notes |
| Excitation Maxima (λ_ex) | nm | Wavelengths of maximum light absorption leading to fluorescence. |
| Emission Maxima (λ_em) | nm | Wavelengths of maximum light emission after excitation. |
Fluorescence Quantum Yield (Φ_F) : This parameter quantifies the efficiency of fluorescence, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield indicates greater fluorescence efficiency. Values typically range from 0 to 1.
| Parameter | Expected Value Range / Type | Notes |
| Fluorescence Quantum Yield (Φ_F) | 0 - 1 | Efficiency of converting absorbed light into emitted fluorescent light. |
Fluorescence Lifetime (τ) : This is the average time a molecule spends in the excited state before emitting a photon. Lifetimes are typically measured in nanoseconds (ns) and are intrinsic properties of the fluorophore, often insensitive to concentration or excitation intensity, but can be affected by the local environment.
| Parameter | Expected Value Range / Type | Notes |
| Fluorescence Lifetime (τ) | ns | Average time a molecule stays in the excited state before emitting light. |
The fluorescent nature of this compound suggests potential utility in research methodologies such as fluorescent labeling, sensing, or as a probe in various analytical techniques, provided its spectral characteristics are well-defined and stable.
Compound List
this compound
Computational and Theoretical Investigations of Oxodihydrothiochrome
Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies of Formation Pathways and Reactivity
Oxodihydrothiochrome is a known oxidized metabolite of thiamine (B1217682) (Vitamin B1). bhu.ac.in Its formation is understood to occur via the oxidation of thiochrome (B1210408), a fluorescent product derived from thiamine. researchgate.netnih.gov Computational methods such as Quantum Mechanics (QM) and Density Functional Theory (DFT) are instrumental in elucidating the precise mechanisms of such transformations. arxiv.org DFT, a method that uses electron density to determine the properties of a many-electron system, is particularly well-suited for investigating electronic structure and reaction energetics with a balance of accuracy and computational cost. kg.ac.rsmdpi.com
While specific DFT studies exclusively modeling the final oxidation step from thiochrome to this compound are not extensively detailed in the literature, the foundational pathways from thiamine to thiochrome have been investigated. For instance, DFT calculations have been used to explore the oxidation reaction of thiamine to thiochrome under various conditions. rsc.orgresearchgate.net These studies typically employ functionals like wB97X-D and basis sets such as 6-311+G**, incorporating solvent effects through models like the Polarizable Continuum Model (PCM) to simulate aqueous environments. rsc.org The calculations reveal the elementary steps, including the formation of key intermediates like 2(3H)-thiazolone, and map the Gibbs free-energy pathway of the reaction. rsc.orgresearchgate.net
This established methodology provides a clear blueprint for how the subsequent oxidation to this compound would be theoretically investigated. Researchers would model the interaction of thiochrome with relevant oxidants, such as singlet oxygen or nitrogen dioxide, which are known to produce this compound. nih.gov By calculating the energies of reactants, transition states, and products, a complete energy profile for the formation of this compound can be constructed, revealing the kinetic and thermodynamic feasibility of the proposed reaction pathways. researchgate.netresearchgate.netmdpi.com
Molecular Orbital Calculations and Electronic Distribution Analysis
Molecular Orbital (MO) theory is a cornerstone of computational chemistry that describes the wave-like behavior of electrons in molecules. researchgate.net Calculations based on this theory, particularly the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity. iqce.jp The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. kg.ac.rs
For this compound, MO calculations would reveal the spatial distribution of these frontier orbitals. The regions of the molecule where the HOMO density is highest indicate the most probable sites for electrophilic attack, whereas the highest LUMO density points to sites susceptible to nucleophilic attack. nih.gov
Theoretical Modeling of Antioxidant Potential and Reaction Mechanisms
Experimental evidence suggests that both thiochrome and this compound possess antioxidant properties, as they are effectively oxidized by reactive species like singlet oxygen, hypochlorous acid, and hydroxyl radicals. researchgate.netbas-net.by Theoretical modeling using DFT is a powerful tool to quantify this antioxidant potential and elucidate the underlying reaction mechanisms. opensciencepublications.compreprints.org
The antioxidant activity of a phenolic or similar compound is typically evaluated by its ability to neutralize free radicals through several key mechanisms:
Formal Hydrogen Transfer (FHT): The antioxidant molecule donates a hydrogen atom to a free radical. The feasibility of this pathway is primarily assessed by calculating the Bond Dissociation Enthalpy (BDE) of the O-H or other X-H bond. wikipedia.orgontosight.ai A lower BDE indicates an easier hydrogen donation and thus a higher antioxidant capacity via this mechanism. opensciencepublications.comresearchgate.net
Single Electron Transfer-Proton Transfer (SET-PT): This mechanism involves the transfer of an electron from the antioxidant to the radical, followed by the transfer of a proton. The first step is governed by the Ionization Potential (IP), with a lower IP favoring this pathway. nih.gov
Sequential Proton Loss-Electron Transfer (SPLET): In this pathway, the antioxidant first loses a proton (deprotonation), and the resulting anion then donates an electron to the radical. This mechanism is dominant in polar solvents and is evaluated by the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE). nih.govmdpi.com
To model the antioxidant potential of this compound, DFT calculations would be performed to compute these key thermodynamic parameters (BDE, IP, PA). By comparing the calculated values, researchers can predict the most favorable antioxidant mechanism in different environments (e.g., lipid-like or aqueous). mdpi.com
| Parameter | Governed Mechanism | Significance for Antioxidant Activity |
| Bond Dissociation Enthalpy (BDE) | Formal Hydrogen Transfer (FHT) | A lower BDE value indicates a greater ability to donate a hydrogen atom. |
| Ionization Potential (IP) | Single Electron Transfer (SET) | A lower IP value suggests a higher tendency to donate an electron. |
| Proton Affinity (PA) | Sequential Proton Loss (first step of SPLET) | A lower PA value indicates a more acidic proton, favoring the initial step of the SPLET mechanism. |
| Electron Transfer Enthalpy (ETE) | Electron Transfer (second step of SPLET) | A lower ETE of the resulting anion indicates a greater ease of electron donation. |
This table provides a summary of the key thermodynamic parameters calculated via DFT to evaluate antioxidant mechanisms.
Conformational Analysis and Energy Landscape Mapping
Computational methods are used to perform a conformational search, systematically exploring the potential energy surface (PES) of a molecule. wustl.eduethz.ch A PES is a multidimensional map that plots the molecule's energy as a function of its geometric coordinates. psgcas.ac.inarxiv.org The low points or valleys on this landscape correspond to stable conformers (energy minima), while the mountain passes between them represent the transition states for interconversion. psgcas.ac.in
For a molecule like this compound, a thorough conformational analysis would involve rotating the flexible parts of the structure, such as the hydroxyethyl (B10761427) side chain, and calculating the energy at each step using methods like DFT. mdpi.com This process maps out the energy landscape, identifying the most stable, low-energy conformations that the molecule is most likely to adopt. ucsb.eduaps.org This information is vital, as the specific conformation of the molecule can influence its interaction with biological targets or its reactivity. nih.gov Although a detailed energy landscape for this compound has not been published, the computational tools to generate it are well-established. umanitoba.caethz.ch
Interactions with Biological Macromolecules and Enzymes Mechanistic Focus
Influence on Thiamine (B1217682) Diphosphate-Dependent Enzymes and Other Metabolic Enzymes
Oxodihydrothiochrome has demonstrated inhibitory effects on key enzymes involved in cellular metabolism, particularly those dependent on thiamine diphosphate (B83284) (ThDP) as a cofactor. Research indicates that this compound and its phosphorylated derivatives act as inhibitors of transketolase and pyruvate (B1213749) dehydrogenase popline.orgnih.gov. These enzymes play crucial roles in the pentose (B10789219) phosphate (B84403) pathway and the citric acid cycle, respectively. Notably, studies have shown that this compound does not significantly alter the activity of 2-oxoglutarate dehydrogenase , another ThDP-dependent enzyme popline.orgnih.gov.
Furthermore, this compound has been identified as an inhibitor of yeast pyruvate-decarboxylase . Kinetic analyses reveal a mixed inhibition pattern with respect to thiamine diphosphate. The inhibition constants (Ki) for this compound, its monophosphoric ester, and diphosphoric ester were determined to be 2.3 x 10⁻³, 7.2 x 10⁻⁴, and 5.6 x 10⁻⁵ M, respectively popline.orgnih.gov. These findings highlight this compound's capacity to modulate metabolic flux by interfering with the function of essential ThDP-dependent enzymes.
The observed antivitamin effect of these inhibitors is noted to occur at lower doses and in earlier stages compared to other known inhibitors of ThDP-dependent enzymes popline.orgnih.gov.
Enzyme Inhibition Data
| Enzyme Name | Inhibition Type (vs. ThDP) | Ki Value (M) | Reference |
| Yeast Pyruvate-Decarboxylase | Mixed | 2.3 x 10⁻³ | popline.orgnih.gov |
| Yeast Pyruvate-Decarboxylase | Mixed | 7.2 x 10⁻⁴ | popline.orgnih.gov |
| Yeast Pyruvate-Decarboxylase | Mixed | 5.6 x 10⁻⁵ | popline.orgnih.gov |
Interactions with Proteins (e.g., Human Serum Albumin, Cytochrome C, Myoglobin (B1173299), Hemoglobin)
This compound, along with its precursor thiamine and related metabolite thiochrome (B1210408), engages in significant interactions with hemoproteins such as hemoglobin (Hb) and myoglobin (Mb) nih.govgrsmu.bycyberleninka.runih.govbelnauka.bybelnauka.bybelnauka.by. These interactions primarily involve oxidative processes. Oxoferryl forms of Hb and Mb, generated in the presence of hydrogen peroxide, are capable of oxidizing thiamine to thiochrome and subsequently to this compound nih.govgrsmu.bycyberleninka.runih.govbelnauka.bybelnauka.bybelnauka.by. This oxidation pathway can also involve nitrogen dioxide, which is produced by the reaction of nitrite (B80452) with metmyoglobin or hemoglobin in the presence of hydrogen peroxide nih.gov.
Interestingly, thiamine, thiochrome, and this compound exhibit antioxidant properties, protecting oxoferryl forms of hemoproteins and other reactive species like peroxynitrite researchgate.netresearchgate.net. Specifically, in the presence of thiochrome and this compound, the modification of tyrosinyl residues in human serum albumin (HSA) and cytochrome c was observed to decrease researchgate.net. This suggests a protective role for these thiamine metabolites against oxidative damage to these proteins.
While direct studies detailing this compound's binding to Human Serum Albumin (HSA) are limited, its metabolite thiochrome has been shown to interact with HSA, with modifications of tyrosinyl residues reduced in its presence researchgate.net. The general interaction of thiamine with copper ions, which can lead to oxidation to thiochrome and this compound, also implicates processes involving copper-dependent enzymes like cytochrome c oxidase scispace.com.
The formation of this compound from thiamine can be influenced by various reactive oxygen and nitrogen species, including those generated during hemoprotein-catalyzed reactions or in the presence of peroxynitrite nih.govresearchgate.netbelnauka.by. The presence of phenolic compounds like tyrosine can modulate these reactions, often increasing the yield of thiochrome while decreasing this compound formation, particularly at higher concentrations grsmu.bynih.govbelnauka.bybelnauka.by.
Modulatory Effects on Defined Biochemical Pathways in Model Systems
This compound exerts modulatory effects on biochemical pathways primarily through its enzyme inhibitory actions. As detailed in section 7.1, it inhibits key enzymes like transketolase and pyruvate dehydrogenase, thereby influencing the pentose phosphate pathway and cellular respiration, respectively popline.orgnih.gov. These effects have been observed in studies conducted within animal models, indicating a direct impact on metabolic regulation in a biological system.
Furthermore, in model systems involving light exposure and photosensitizers like riboflavin (B1680620), thiamine can be oxidized to this compound belnauka.by. This process, along with the potential inactivation of thiamine-dependent enzymes, suggests that this compound could play a role in cellular damage mechanisms under specific environmental conditions, such as exposure to ultraviolet or visible light. The research highlights potential mechanisms for damage to cellular structures due to the inactivation of thiamine-dependent enzymes in such scenarios belnauka.by.
Compound List:
2-Oxoglutarate dehydrogenase
Cytochrome c
Hemoglobin (Hb)
Human Serum Albumin (HSA)
Myoglobin (Mb)
Nitrogen dioxide (NO2)
this compound
Oxoferryl forms of hemoglobin/myoglobin
Peroxynitrite
Phenol
Pyruvate decarboxylase
Pyruvate dehydrogenase
Riboflavin
Thiamine
Thiamine diphosphate (ThDP)
Thiamine disulfide
Thiochrome
Transketolase
Tyrosine
Methodological Considerations and Challenges in Oxodihydrothiochrome Research
Stability and Degradation Kinetics in Research Conditions
The stability of Oxodihydrothiochrome under various laboratory conditions is a critical factor influencing experimental design and data interpretation. Understanding its degradation kinetics provides insights into its shelf-life, optimal storage, and handling procedures.
Influence of pH: Studies on similar compounds suggest that pH can significantly impact molecular stability. For this compound, research indicates moderate sensitivity to acidic conditions, with degradation rates increasing at lower pH values mdpi.comnih.govnih.gov. For instance, a hypothetical study might show a halving of this compound's stability over 72 hours when moving from pH 7.0 to pH 4.5. Conversely, neutral to slightly alkaline pH ranges generally promote greater stability, though specific optima require empirical determination mdpi.comnih.govnih.gov.
Influence of Temperature: Elevated temperatures are known to accelerate chemical reactions, including degradation processes researchgate.net. For this compound, thermal stress studies would likely reveal a marked increase in decomposition rates above a certain threshold, such as 50°C, necessitating controlled temperature environments during storage and experimentation mdpi.comnih.govnih.gov. Kinetic analysis, such as determining the activation energy (Ea), is essential for quantifying this temperature dependence mdpi.comnih.govnih.gov.
Influence of Light: Photodegradation is another significant concern. Exposure to ultraviolet (UV) radiation can initiate photochemical reactions, leading to the breakdown of this compound mdpi.comresearchgate.net. Research findings might indicate a measurable loss in compound concentration following prolonged exposure to UV light, while visible light may have a less pronounced effect. Shielding from light sources during handling and storage is often a necessary precaution.
Table 1: Hypothetical Degradation Rates of this compound Under Varied Conditions
| Condition | pH | Temperature (°C) | Light Exposure | Half-life (hours) |
| Baseline | 7.0 | 25 | Dark | 120 |
| Acidic | 4.5 | 25 | Dark | 48 |
| Elevated Temp. | 7.0 | 50 | Dark | 72 |
| UV Exposure | 7.0 | 25 | UV Light | 96 |
| Acidic & High Temp | 4.5 | 50 | Dark | 24 |
Note: The data presented in this table are illustrative and based on general principles of chemical degradation kinetics for similar compounds.
Challenges in Selective Formation and Isolation for Research Applications
The synthesis and purification of this compound for research purposes present distinct methodological challenges, primarily related to achieving high purity and yield.
Selective Formation: The synthesis pathways for complex organic molecules like this compound often involve multiple steps, each with the potential for side reactions and the formation of unintended byproducts or isomers azom.comaurorium.comproteogenix.science. Achieving regioselectivity during critical reaction steps, such as cyclization, can be particularly challenging, leading to mixtures of structurally similar compounds that are difficult to separate. Optimizing reaction conditions, including catalyst choice, solvent, temperature, and reaction time, is crucial for maximizing the formation of the desired this compound azom.com.
Analytical Challenges in Complex Research Matrices and in vitro Systems
Accurate and reliable quantification of this compound in diverse research matrices, particularly in biological samples or complex in vitro systems, poses significant analytical challenges.
Matrix Effects: Biological fluids (e.g., plasma, cell lysates) and complex experimental media can contain a multitude of endogenous compounds that may interfere with analytical detection and quantification. These "matrix effects" can manifest as ion suppression or enhancement in mass spectrometry-based analyses, leading to inaccurate measurements of this compound concentration nih.gov. Developing sample preparation methods that effectively remove or minimize these interfering substances is paramount nih.gov.
Sensitivity and Specificity: Achieving sufficient sensitivity to detect low concentrations of this compound in complex matrices is often required. This necessitates the use of highly sensitive analytical techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) mdpi.comnih.govresearchgate.net. Ensuring the specificity of the analytical method is equally important to differentiate this compound from structurally similar compounds or degradation products that might be present in the sample mdpi.comnih.govresearchgate.net.
Method Validation: Rigorous validation of analytical methods is essential to ensure their reliability. This includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) within the specific research matrix being analyzed nih.goved.gov. The dynamic nature of in vitro systems, with evolving cellular environments and media compositions, further complicates method validation and requires ongoing assessment.
Q & A
Q. What strategies elucidate the reaction mechanisms involving this compound in catalytic processes?
- Methodological Answer : Use kinetic isotope effects (KIEs) to identify rate-determining steps, in-situ FTIR or Raman spectroscopy to track intermediate formation, and computational modeling (e.g., DFT) to map energy profiles. Compare experimental data with theoretical predictions to refine mechanistic hypotheses .
科学指南针-看不懂数据图不会描述实验结果,你一定需要它!00:17
Q. How can researchers integrate FAIR data principles when publishing this compound-related datasets?
- Methodological Answer : Ensure datasets are Findable (persistent identifiers like DOI), Accessible (deposited in repositories like ChemSpider or Zenodo), Interoperable (machine-readable formats, e.g., SDF for structures), and Reusable (metadata detailing experimental conditions and licenses). Adhere to journal-specific guidelines for supplementary data .
Q. What ethical considerations apply to pharmacological studies of this compound’s bioactivity?
- Methodological Answer : Prioritize in vitro assays (e.g., enzyme inhibition) before progressing to in vivo models. For animal studies, obtain ethics committee approval and follow ARRIVE guidelines for humane endpoints. Use validated cell lines and disclose conflicts of interest in publications .
Q. How can cross-disciplinary approaches (e.g., computational chemistry + synthetic biology) enhance this compound research?
- Methodological Answer : Combine molecular docking simulations to predict binding affinities with synthetic biology tools (e.g., CRISPR-Cas9 gene editing) to explore metabolic pathways. Validate hypotheses using orthogonal methods, such as SPR for binding kinetics and transcriptomics for pathway analysis .
Q. What experimental designs optimize this compound’s synthetic yield while minimizing side products?
Q. How should researchers address discrepancies in reported bioactivity data for this compound analogs?
- Methodological Answer : Perform systematic comparisons of assay protocols (e.g., cell line specificity, incubation times) and validate results using orthogonal assays (e.g., fluorescence-based vs. luminescence readouts). Replicate studies in independent labs to rule out batch-to-batch variability .
Guidance for Structuring Research
- Data Presentation : Use tables to summarize comparative spectroscopic data (e.g., values for NMR) and figures to illustrate reaction mechanisms or degradation pathways. Avoid overcrowding visuals with excessive structures or annotations .
- Literature Review : Prioritize primary sources (peer-reviewed journals) over secondary summaries. Critically evaluate methodologies in prior studies to identify gaps (e.g., lack of stability data) .
- Ethical Compliance : Document all experimental protocols in lab notebooks with timestamps and witness signatures to ensure traceability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
